
(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound shares a similar core structure but lacks the hydroxyl group present in (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol.
3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the hydroxyl group in this compound imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and allows for specific interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-thiochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2 |
Clave InChI |
RFCJWQTWCZEAIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)CO)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


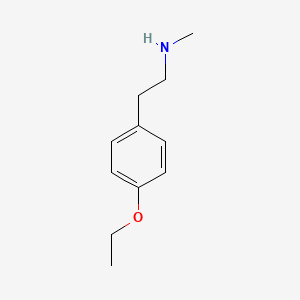

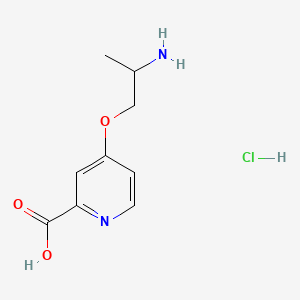
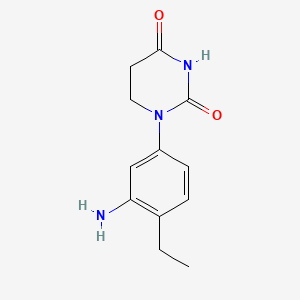

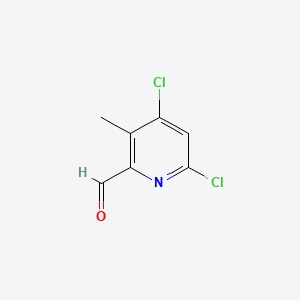
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
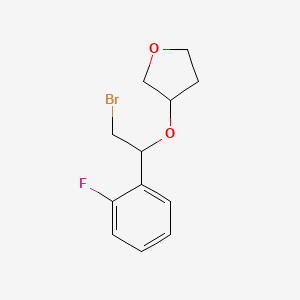
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
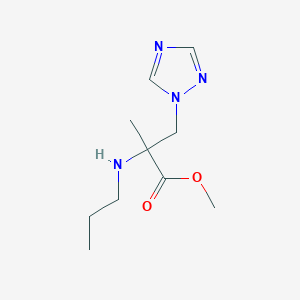
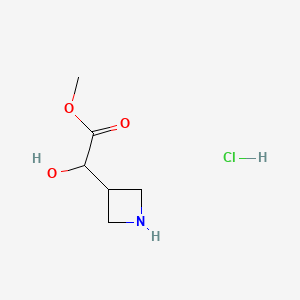
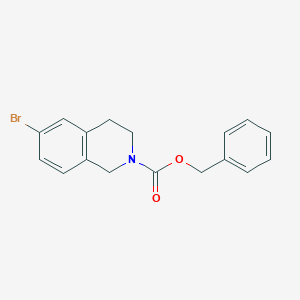
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)

